molecular formula C12H14F3N3O4S B7055311 5-[3-Hydroxy-3-(trifluoromethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide

5-[3-Hydroxy-3-(trifluoromethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide

Cat. No.: B7055311
M. Wt: 353.32 g/mol
InChI Key: ZGKIVQDWVBUDTG-UHFFFAOYSA-N
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Description

5-[3-Hydroxy-3-(trifluoromethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide is a complex organic compound featuring a piperidine ring substituted with a hydroxy and trifluoromethyl group, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-Hydroxy-3-(trifluoromethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Pyridine-2-sulfonamide: The final step involves coupling the piperidine derivative with pyridine-2-sulfonamide, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Major Products

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Conversion of the carbonyl group back to a hydroxy group.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[3-Hydroxy-3-(trifluoromethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-[3-Hydroxy-3-(trifluoromethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[3-Hydroxy-3-(trifluoromethyl)piperidine-1-carbonyl]pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    5-[3-Hydroxy-3-(trifluoromethyl)piperidine-1-carbonyl]pyridine-2-thiol: Similar structure but with a thiol group instead of a sulfonamide.

    5-[3-Hydroxy-3-(trifluoromethyl)piperidine-1-carbonyl]pyridine-2-amine: Similar structure but with an amine group instead of a sulfonamide.

Uniqueness

The presence of the sulfonamide group in 5-[3-Hydroxy-3-(trifluoromethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide imparts unique properties, such as enhanced solubility and the ability to form strong hydrogen bonds. These features can lead to improved pharmacokinetic and pharmacodynamic profiles compared to similar compounds with different functional groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[3-hydroxy-3-(trifluoromethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O4S/c13-12(14,15)11(20)4-1-5-18(7-11)10(19)8-2-3-9(17-6-8)23(16,21)22/h2-3,6,20H,1,4-5,7H2,(H2,16,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKIVQDWVBUDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=C(C=C2)S(=O)(=O)N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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